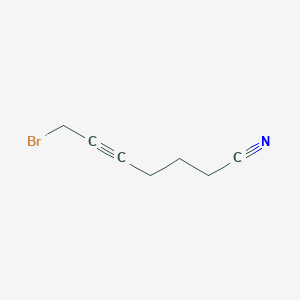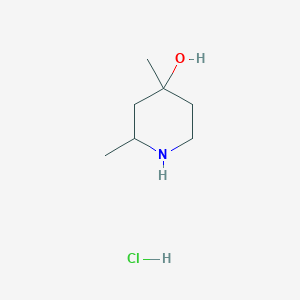
2,4-Dimethylpiperidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpiperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine family It is characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 4 positions and a hydroxyl group at the 4 position, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethylpiperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its biological activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpiperidin-4-ol hydrochloride: Another piperidine derivative with similar structural features but different substitution patterns.
2,4-Dimethylpiperidine: Lacks the hydroxyl group, leading to different chemical and biological properties.
Piperidin-4-ol: A simpler piperidine derivative without methyl substitutions.
Uniqueness
2,4-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl groups and the hydroxyl group at specific positions on the piperidine ring makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
2,4-dimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(2,9)3-4-8-6;/h6,8-9H,3-5H2,1-2H3;1H |
Clave InChI |
LAFLGYVCQJTCIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCN1)(C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
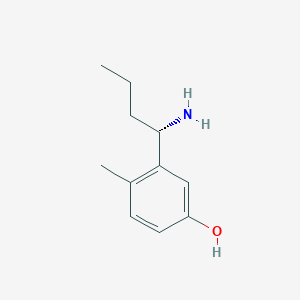

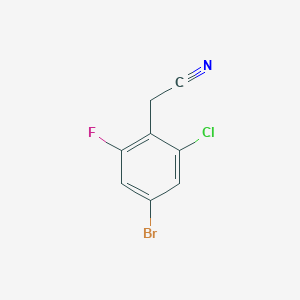
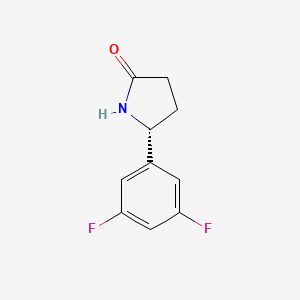

![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
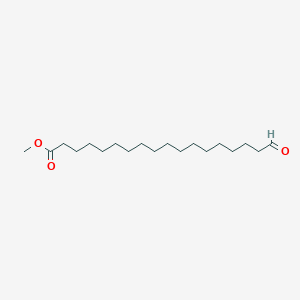
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
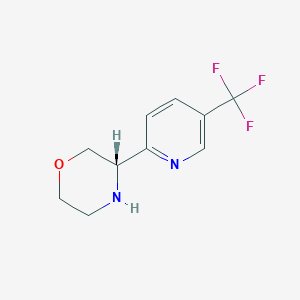
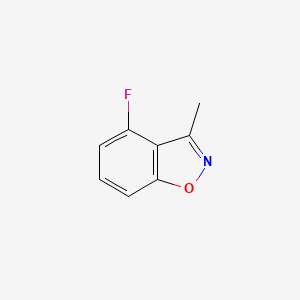
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
